molecular formula C10H9BrO3 B13518501 5-Bromo-6-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole CAS No. 38589-39-8

5-Bromo-6-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole

Cat. No.: B13518501
CAS No.: 38589-39-8
M. Wt: 257.08 g/mol
InChI Key: YPBMBIGRHHIEFA-UHFFFAOYSA-N
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Description

5-Bromo-6-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole is a benzodioxole derivative featuring a bromine substituent at position 5 and an epoxide-containing (oxiran-2-yl)methyl group at position 6. The benzodioxole core consists of a fused benzene ring with two oxygen atoms forming a 1,3-dioxole ring, conferring unique electronic and steric properties. The bromine atom introduces electron-withdrawing effects, while the epoxide group adds significant strain and reactivity, making the compound a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

38589-39-8

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

5-bromo-6-(oxiran-2-ylmethyl)-1,3-benzodioxole

InChI

InChI=1S/C10H9BrO3/c11-8-3-10-9(13-5-14-10)2-6(8)1-7-4-12-7/h2-3,7H,1,4-5H2

InChI Key

YPBMBIGRHHIEFA-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC3=C(C=C2Br)OCO3

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production Methods:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism remains to be fully elucidated. the epoxide group suggests potential reactivity with cellular nucleophiles, affecting cellular processes.
  • Comparison with Similar Compounds

    Key Observations :

    • Electron Effects : The bromine and nitro groups enhance electrophilic substitution resistance, while the epoxide’s strain promotes nucleophilic attack.
    • Solubility : Higher TPSA in nitro derivatives (64.3 vs. ~35.5 in others) suggests greater polarity and aqueous solubility .
    • Reactivity : Bromomethyl and nitro groups favor substitution and reduction, respectively, whereas epoxides enable regioselective ring-opening .

    Research Findings and Trends

    • Epoxide Reactivity : Studies on 5-(oxiran-2-yl)-2H-1,3-benzodioxole highlight rapid nucleophilic attack at the epoxide’s less-hindered carbon, driven by steric and electronic factors .
    • Nitro Group Stability : The nitro derivative’s high TPSA correlates with its hygroscopicity, complicating storage but favoring solubility in polar solvents .
    • Bromine Effects : Brominated analogs exhibit enhanced thermal stability, making them suitable for high-temperature reactions .

    Biological Activity

    5-Bromo-6-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

    • Chemical Formula : C10H9BrO3
    • Molecular Weight : 257.08 g/mol
    • CAS Number : 92737-68-3

    Synthesis

    The synthesis of this compound typically involves the bromination of benzodioxole derivatives followed by epoxidation reactions. The specific methodology can vary, but the general approach includes:

    • Bromination of 1,3-benzodioxole.
    • Introduction of the oxirane group via epoxidation techniques.

    Anticancer Properties

    Recent studies have indicated that benzodioxole derivatives exhibit significant anticancer activities. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. The mechanisms underlying these effects include:

    • Induction of apoptosis in cancer cells.
    • Inhibition of DNA synthesis.
    • Disruption of mitochondrial membrane potential .

    Table 1: Cytotoxic Effects of Related Compounds

    CompoundIC50 (µM)Cell LineApoptotic Effect (%)
    5-Bromo-6-(oxiran-2-yl)methyl-benzodioxoleN/AA549N/A
    4-(1,3-Benzodioxol-5-yl)-thiosemicarbazone5.4C625.0
    CisplatinN/AA54932.4

    The anticancer activity is believed to be linked to the compound's ability to interact with cellular pathways involved in cell cycle regulation and apoptosis. The presence of the bromine atom enhances lipophilicity, potentially increasing membrane permeability and facilitating cellular uptake.

    Case Studies

    Several research articles have documented the biological activities associated with benzodioxole derivatives:

    • Study on Thiosemicarbazone Derivatives :
      • This study synthesized various benzodioxole-based thiosemicarbazones and evaluated their anticancer properties. Compound 5 exhibited significant cytotoxicity against C6 and A549 cell lines while showing low toxicity towards NIH/3T3 mouse embryonic fibroblast cells .
    • Evaluation of Anticholinesterase Activity :
      • Some derivatives were tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While certain compounds showed promising results against AChE, others did not exhibit significant inhibition, indicating a complex relationship between structure and biological activity .

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